Methylcycloheptane

Description

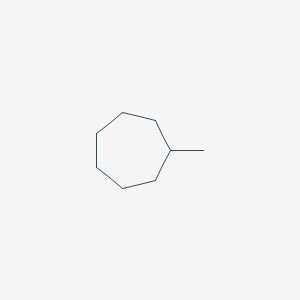

Structure

3D Structure

Properties

IUPAC Name |

methylcycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNNXHKOJHMOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194176 | |

| Record name | Cycloheptane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4126-78-7 | |

| Record name | Cycloheptane, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylcycloheptane (CAS 4126-78-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, spectral information, and safety protocols for Methylcycloheptane (CAS 4126-78-7). The information is intended for professionals in research and development who require detailed data on this compound for use as a solvent, chemical intermediate, or reference standard.

Executive Summary

This compound is a cyclic alkane with the molecular formula C₈H₁₆.[1] It is a colorless, flammable liquid characterized by a seven-membered carbon ring substituted with a methyl group.[2] Due to its non-polar nature, it is insoluble in water but soluble in many organic solvents, making it useful in organic synthesis and as a component in fuel research.[2][3] This document collates its key physicochemical properties, available spectral data, and essential safety and handling information. Notably, there is limited to no publicly available data suggesting specific biological activities or involvement in signaling pathways for this compound itself; its primary role in a research context is that of a non-polar solvent or a chemical building block.[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data has been compiled from multiple sources, and discrepancies in reported values, particularly for melting point and density, have been noted.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4126-78-7 | [1][5][6] |

| Molecular Formula | C₈H₁₆ | [1][6][7] |

| Molecular Weight | 112.21 g/mol | [1][5][6] |

| IUPAC Name | This compound | [1][8] |

| Synonyms | Cycloheptane, methyl- | [1][2][6] |

| SMILES | CC1CCCCCC1 | [1][8] |

| InChIKey | GYNNXHKOJHMOHS-UHFFFAOYSA-N |[1][5][8] |

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear, colorless liquid with a hydrocarbon-like odor. | [2] |

| Boiling Point | 135.8 ± 7.0 °C at 760 mmHg | [5] |

| 141.0 °C | [2] | |

| Melting Point | -64.0 °C | [2] |

| 19.9 ± 11.7 °C | [5] | |

| Density | 0.8 ± 0.1 g/cm³ | [5] |

| 0.778 g/cm³ | [8] | |

| 0.8288 g/cm³ | [2] | |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents such as hexane, chloroform, and acetone. | [2][3] |

| Vapor Pressure | 83.29 mmHg (Value for Methylcyclohexane, likely similar) | [9] |

| Refractive Index | 1.427 |[5] |

Table 3: Thermodynamic and Safety Properties

| Property | Value | Reference |

|---|---|---|

| Enthalpy of Vaporization (ΔvapH°) | 34.00 kJ/mol (Joback Calculated Property) | [10] |

| Enthalpy of Fusion (ΔfusH°) | 6.21 kJ/mol (Joback Calculated Property) | [10] |

| Flash Point | 19.9 °C | [8] |

| Autoignition Temperature | 482°F (250°C) (Value for Methylcyclohexane) | [9] |

| Lower Explosive Limit (LEL) | 1.1 % (Value for Methylcyclohexane) | [9] |

| Upper Explosive Limit (UEL) | 6.7 % (Value for Methylcyclohexane) |[9] |

Synthesis and Reactivity

Synthesis: this compound can be synthesized via the hydrogenation of methylcycloheptene isomers. This reaction typically involves a metal catalyst, such as palladium or platinum, under a hydrogen atmosphere. The thermochemistry for the hydrogenation of related C₈H₁₄ isomers to form this compound is documented.[11]

Experimental Protocol: Catalytic Hydrogenation of 1-Methylcycloheptene (B74865) (General Procedure)

-

Reactor Setup: A solution of 1-methylcycloheptene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution (typically 1-5 mol %).

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature until hydrogen uptake ceases.

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Purification: The solvent is removed from the filtrate via rotary evaporation. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Reactivity: As a saturated aliphatic hydrocarbon, this compound is relatively unreactive.[9] Its chemistry is dominated by free-radical reactions, typically initiated by heat or UV light.

-

Combustion: It undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.

-

Halogenation: It can react with halogens (e.g., Br₂, Cl₂) under UV light to form a mixture of halogenated this compound isomers.

-

Pyrolysis: At high temperatures, it can undergo cracking to form smaller alkanes and alkenes.

-

Incompatibility: It is incompatible with strong oxidizing agents, such as nitric acid, which can lead to vigorous and potentially explosive reactions.[9]

Caption: General synthesis pathway for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Databases such as PubChem and the NIST WebBook indicate the availability of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.[1][6][12]

4.1 Mass Spectrometry (GC-MS) Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (MW = 112.21), the mass spectrum shows a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of the methyl group (M-15) to give a peak at m/z = 97, followed by ring fragmentation. GC-MS data is available in the NIST Mass Spectrometry Data Center.[1]

4.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups. As a simple alkane, the IR spectrum of this compound is characterized by:

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds.

-

C-H Bending: Absorptions around 1450-1470 cm⁻¹ for CH₂ scissoring and around 1375 cm⁻¹ for CH₃ symmetric bending.

4.3 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy ¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum shows distinct signals for each chemically non-equivalent carbon atom. Due to the complex conformational flexibility of the seven-membered ring, multiple signals for the ring carbons are expected, along with a distinct signal for the methyl group carbon. Spectra are available in databases like SpectraBase.[1][12]

Caption: Experimental workflow for spectroscopic analysis.

Safety and Handling

This compound is a flammable liquid and requires careful handling in a laboratory setting.[13][14]

5.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Use a flame-retardant lab coat and ensure no skin is exposed.

5.2 Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.

-

Use explosion-proof electrical equipment and grounding to prevent ignition from static discharge.[13][15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[15]

5.3 Spill and Fire Procedures

-

Spill: In case of a small spill, absorb with a non-combustible material like sand or vermiculite (B1170534) and place in a sealed container for disposal.[9] Eliminate all ignition sources.

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.[13] Water spray may be ineffective but can be used to cool containers.[9]

Experimental Protocol: Safe Handling and Dispensing

-

Grounding: Before transferring the liquid, ensure that both the source and receiving containers are properly bonded and grounded to prevent static electricity buildup.[16]

-

Ventilation: Perform all transfers within a certified chemical fume hood.

-

Dispensing: Use only spark-proof tools and dispensing equipment. Avoid "splash filling" by pouring slowly and ensuring the outlet of the dispensing tube is close to the liquid surface in the receiving container.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[14][16] Store away from strong oxidizing agents.[13]

-

Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15]

Caption: Logical relationship of this compound's core data.

References

- 1. This compound | C8H16 | CID 20082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 4126-78-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | High-Purity Reagent | For Research [benchchem.com]

- 5. This compound | CAS#:4126-78-7 | Chemsrc [chemsrc.com]

- 6. Cycloheptane, methyl- [webbook.nist.gov]

- 7. Cycloheptane, methyl- [webbook.nist.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. METHYLCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Cycloheptane, methyl- (CAS 4126-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Cycloheptane, methyl- [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. cpchem.com [cpchem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Physical Properties of Methylcycloheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane (C₈H₁₆) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its structure consists of a seven-membered carbon ring substituted with a single methyl group. As a nonpolar organic compound, its physical properties are of significant interest in various fields, including as a solvent, in fuel research, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a visualization of its molecular structure.

Core Physical Properties of this compound

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory and research applications.

| Physical Property | Value |

| Molecular Formula | C₈H₁₆[1] |

| Molecular Weight | 112.21 g/mol [1] |

| Density | 0.8±0.1 g/cm³[2] |

| Boiling Point | 135.8 ± 7.0 °C at 760 mmHg[2] |

| Melting Point | 183.78 K (-89.37 °C) (Predicted)[3] |

| Refractive Index | 1.427[2] |

| Vapor Pressure | 9.4 ± 0.1 mmHg at 25°C[2] |

| Solubility in Water | Insoluble |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid organic compound like this compound.

Determination of Density

The density of a liquid can be determined using a straightforward laboratory method involving a graduated cylinder and a balance.

-

Objective: To measure the mass and volume of a liquid sample to calculate its density.

-

Apparatus:

-

A clean and dry graduated cylinder (e.g., 50 mL or 100 mL).

-

An electronic balance.

-

The liquid sample (this compound).

-

-

Procedure:

-

Place the clean, dry graduated cylinder on the electronic balance and tare the balance to zero.

-

Carefully pour a known volume of the liquid into the graduated cylinder. Record the volume by reading the bottom of the meniscus at eye level to avoid parallax error.

-

Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

For improved accuracy, it is recommended to repeat the measurement several times and calculate an average value.

-

Determination of Boiling Point

The boiling point of a liquid can be determined by several methods, including simple distillation and the Thiele tube method. The simple distillation method is suitable when a sufficient quantity of the sample is available.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus:

-

Distillation flask.

-

Condenser.

-

Receiving flask.

-

Thermometer.

-

Heating mantle or sand bath.

-

Boiling chips.

-

-

Procedure:

-

Assemble the simple distillation apparatus.

-

Place a sample of the liquid (at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the distillation flask.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Determination of Melting Point

For a compound that is liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies. A common laboratory method involves a cooling bath.

-

Objective: To determine the temperature at which the liquid solidifies.

-

Apparatus:

-

Test tube.

-

Thermometer.

-

Cooling bath (e.g., an ice-salt mixture or a dry ice-acetone bath).

-

Stirring rod.

-

-

Procedure:

-

Place a sample of the liquid into a test tube.

-

Insert a thermometer into the liquid, ensuring the bulb is fully submerged.

-

Place the test tube in the cooling bath.

-

Continuously stir the liquid with the stirring rod to ensure uniform cooling.

-

Record the temperature at regular intervals.

-

The temperature at which the first crystals appear and the temperature remains constant while the substance solidifies is the melting point.

-

Determination of Refractive Index

The refractive index of a liquid is a measure of how much light bends, or refracts, when it enters the liquid. It is a characteristic property that can be measured with high precision using a refractometer.

-

Objective: To measure the refractive index of the liquid sample.

-

Apparatus:

-

Abbé refractometer.

-

Dropper or pipette.

-

The liquid sample (this compound).

-

A constant temperature water bath connected to the refractometer.

-

-

Procedure:

-

Ensure the prism of the Abbé refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of the liquid sample onto the prism.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (usually 20°C or 25°C) by the circulating water bath.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Determination of Solubility

A qualitative assessment of the solubility of an organic compound in water is a fundamental characterization step.

-

Objective: To determine if the organic compound is soluble in water.

-

Apparatus:

-

Test tube.

-

The liquid sample (this compound).

-

Distilled water.

-

-

Procedure:

-

Place a small amount of the liquid sample (e.g., 0.1 mL) into a test tube.

-

Add a small amount of distilled water (e.g., 1 mL).

-

Vigorously shake the test tube for 10-20 seconds.

-

Allow the mixture to stand and observe if two distinct layers form or if a homogeneous solution is present. The formation of two layers indicates that the substance is insoluble in water.

-

Molecular Structure of this compound

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methylcycloheptane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane, a saturated hydrocarbon with the chemical formula C₈H₁₆, presents a fascinating case study in conformational analysis due to the inherent flexibility of its seven-membered ring.[1] Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives can adopt a variety of puckered structures to alleviate angle and torsional strain. Understanding the conformational landscape of this compound is crucial for predicting its physical properties, reactivity, and potential interactions in complex chemical and biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon experimental data and computational studies.

The Conformational Landscape of the Cycloheptane Ring

The cycloheptane ring is significantly more flexible than smaller cycloalkanes. Early theoretical work by Hendrickson and, separately, by Bixon and Lifson, established that the conformational space of cycloheptane is dominated by a family of interconverting "twist-chair" and "chair" conformations, with a smaller contribution from "boat" and "twist-boat" forms.[1] The twist-chair conformation is generally predicted to be the most stable.[1]

These conformations are not static but are in rapid equilibrium through a process of pseudorotation, which allows the molecule to seamlessly interconvert between various forms with relatively low energy barriers.[1] The presence of a substituent, such as a methyl group, influences the conformational equilibrium by favoring specific positions that minimize steric interactions.

Conformational Isomers of this compound

The introduction of a methyl group onto the cycloheptane ring leads to the possibility of different positional and conformational isomers. The primary conformational preference is for the methyl group to occupy a position that minimizes steric strain. In the context of the dominant twist-chair conformation of the cycloheptane ring, the methyl group can occupy several non-equivalent positions. These can be broadly classified as pseudo-axial and pseudo-equatorial, although the complex geometry of the seven-membered ring makes these descriptors less precise than in the case of cyclohexane.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has been a valuable tool in elucidating the conformational preferences of methyl-substituted cycloheptanes.[1] Studies have shown that the chemical shifts are consistent with the twist-chair form being the most stable and predominant conformation at room temperature.[1]

Quantitative Conformational and Structural Data

Table 1: Calculated Relative Energies of Cycloheptane Conformers

| Conformation | Calculated Relative Energy (kcal/mol) - Hendrickson | Calculated Relative Energy (kcal/mol) - Bixon & Lifson |

| Twist-Chair | 0.0 | 0.0 |

| Chair | - | 0.7 |

| Boat | 2.7 | - |

| Twist-Boat | 2.4 | - |

Note: The twist-chair is the reference conformation with the lowest energy.[1]

Table 2: ¹³C NMR Chemical Shift Data for this compound

It is important to note that detailed, experimentally determined bond lengths, bond angles, and dihedral angles for the distinct conformers of this compound are not extensively published. Computational chemistry provides the most likely source for such data.

Experimental and Computational Methodologies

The study of this compound's conformation relies on a combination of experimental and computational techniques.

Experimental Protocols

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful method to study the dynamic conformational equilibria of flexible molecules like this compound.

-

Sample Preparation: A dilute solution of high-purity this compound is prepared in a low-freezing deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). The concentration is typically in the range of 10-50 mM.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is required.

-

Procedure:

-

A standard ¹H or ¹³C NMR spectrum is acquired at ambient temperature.

-

The temperature of the probe is gradually lowered in increments (e.g., 10 K).

-

At each temperature, the system is allowed to equilibrate for several minutes before acquiring a spectrum.

-

This process is continued until significant spectral changes, such as peak broadening, decoalescence, and the appearance of new signals corresponding to individual conformers, are observed.

-

By analyzing the spectra at different temperatures, thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion can be determined using lineshape analysis or by measuring the populations of conformers at the coalescence temperature.

-

5.1.2 Gas Electron Diffraction (GED)

Gas electron diffraction is an experimental technique used to determine the molecular structure of molecules in the gas phase, providing information on bond lengths, bond angles, and dihedral angles.

-

Procedure:

-

A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

A high-energy beam of electrons is directed through the gas.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule.

-

This information is then used to build a three-dimensional model of the molecule's structure.

-

Computational Chemistry Protocols

5.2.1 Molecular Mechanics (MM) Calculations

Molecular mechanics methods, using force fields such as MM3 or MM4, are computationally efficient for exploring the conformational space of molecules like this compound.

-

Procedure:

-

An initial 3D structure of this compound is generated.

-

A conformational search is performed to identify low-energy conformers. This can be done using systematic or stochastic search algorithms.

-

The geometry of each identified conformer is optimized to find the local energy minimum.

-

The relative energies of the optimized conformers are calculated to determine their relative populations.

-

5.2.2 Ab Initio and Density Functional Theory (DFT) Calculations

These quantum mechanical methods provide more accurate energy and geometry predictions at a higher computational cost.

-

Procedure:

-

The low-energy conformers identified from molecular mechanics are used as starting points.

-

The geometry of each conformer is re-optimized at a higher level of theory (e.g., B3LYP/6-31G* or MP2/cc-pVTZ).

-

Frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties.

-

Single-point energy calculations at an even higher level of theory can be performed on the optimized geometries to obtain more accurate relative energies.

-

Visualizations of Key Concepts

Conclusion

The conformational analysis of this compound reveals a complex and dynamic system dominated by the twist-chair conformation of the seven-membered ring. While detailed quantitative structural and energetic data for this compound itself remains somewhat elusive in the published literature, a combination of experimental techniques, particularly variable-temperature NMR, and computational modeling provides a robust framework for understanding its molecular structure and conformational preferences. For drug development professionals and researchers, a thorough understanding of this conformational landscape is a critical prerequisite for predicting molecular properties and interactions. Further high-level computational studies and detailed low-temperature NMR experiments would be invaluable in providing a more complete quantitative picture of this flexible molecule.

References

Spectroscopic Profile of Methylcycloheptane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methylcycloheptane (C₈H₁₆), a saturated cyclic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for molecular structure elucidation. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details generalized experimental protocols for data acquisition, and includes workflow visualizations for spectroscopic analysis.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. The quantitative data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the conformational flexibility of the seven-membered ring, the NMR spectra of cycloheptane (B1346806) derivatives can be complex, with signals representing a time-average of multiple rapidly interconverting conformations at room temperature.

¹H NMR (Proton NMR) Data (Estimated)

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| Ring Protons (-CH₂-) | ~1.54 | Broad Multiplet |

| Methine Proton (-CH-) | ~1.70 - 1.90 | Multiplet |

| Methyl Protons (-CH₃) | ~0.95 | Doublet |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides precise information on the different carbon environments within the molecule. The following data were reported for a solution in carbon disulfide (CS₂).[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-CH-) | 37.8 |

| C2 / C7 (-CH₂-) | 35.8 |

| C3 / C6 (-CH₂-) | 27.2 |

| C4 / C5 (-CH₂-) | 29.3 |

| -CH₃ | 23.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations.[2][3]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2920 - 2960 | Strong |

| C-H Stretch (sp³ C-H) | 2850 - 2870 | Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₃ Bend (Asymmetrical) | ~1450 | Medium |

| CH₃ Bend (Symmetrical) | ~1375 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule following ionization. For this compound (Molecular Weight: 112.22 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions resulting from the loss of alkyl groups.[4]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity |

| 112 | [C₈H₁₆]⁺ (Molecular Ion) | Medium |

| 97 | [C₇H₁₃]⁺ (Loss of -CH₃) | High |

| 83 | [C₆H₁₁]⁺ | Medium |

| 69 | [C₅H₉]⁺ | High |

| 55 | [C₄H₇]⁺ | Very High (Base Peak) |

| 41 | [C₃H₅]⁺ | High |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are applicable for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve approximately 5-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio. The spectral width is typically set from -2 to 12 ppm.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C. The spectral width is typically set from 0 to 220 ppm.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup :

-

Select the appropriate spectral range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Set the desired number of scans (e.g., 16-32 scans) to be co-added for a good signal-to-noise ratio.

-

-

Data Acquisition :

-

Initiate the scan to acquire the sample's IR spectrum. The instrument will measure the absorption of IR radiation at different frequencies.

-

-

Data Processing :

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction :

-

For a volatile liquid like this compound, a common method is direct injection via a gas chromatography (GC-MS) system or a direct insertion probe.

-

GC-MS : Inject a dilute solution of the sample (e.g., in hexane (B92381) or dichloromethane) into the GC. The GC separates the components of the sample, and this compound is introduced into the mass spectrometer as a pure vapor at its retention time.

-

-

Instrument Setup :

-

The mass spectrometer is operated under a high vacuum to allow ions to travel without collisions.

-

The ion source is set for Electron Ionization (EI), typically with an electron energy of 70 eV.

-

The mass analyzer (e.g., a quadrupole) is set to scan a specific mass-to-charge (m/z) range, for instance, m/z 35 to 200.

-

-

Ionization and Analysis :

-

In the ion source, vaporized sample molecules are bombarded with high-energy electrons. This typically ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

The positively charged ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

-

-

Detection and Data Processing :

-

An electron multiplier detector records the abundance of each ion at a specific m/z value.

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z is often the molecular ion, and the tallest peak is designated as the base peak (100% relative abundance).

-

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the relationship between different spectroscopic techniques for structural elucidation.

Caption: General experimental workflow for spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic methods and the structural information derived.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methylcycloheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methylcycloheptane. Due to the conformational flexibility of the seven-membered ring, the interpretation of its NMR spectra offers valuable insights into its dynamic structure. This document summarizes key chemical shift data, outlines a detailed experimental protocol for data acquisition, and presents a logical workflow for spectral analysis, serving as a vital resource for researchers in synthetic chemistry, materials science, and drug development.

¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are influenced by the rapid conformational changes of the cycloheptane (B1346806) ring, which exists predominantly in a twist-chair conformation. The following tables present the experimental ¹³C NMR data and predicted ¹H NMR data. The ¹H NMR spectrum of this compound is complex due to significant signal overlap of the methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~ 0.85 | Doublet |

| -CH- (methine) | ~ 1.5 - 1.6 | Multiplet |

| -CH₂- (ring protons) | ~ 1.2 - 1.5 | Broad Multiplet |

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (δ, ppm) |

| C1 | 36.3 |

| C2, C7 | 31.4 |

| C3, C6 | 29.0 |

| C4, C5 | 27.8 |

| -CH₃ | 23.4 |

Source: Christl, M.; Roberts, J. D. Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Conformational Analysis of Methyl-Substituted Cycloheptanes, Cycloheptanols, and Cycloheptanones. J. Org. Chem. 1972, 37 (22), 3443–3452.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurity signals.

-

Solvent: Select a deuterated solvent that provides good solubility for the nonpolar this compound. Deuterated chloroform (B151607) (CDCl₃) is a standard choice.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the low natural abundance of the ¹³C isotope.

-

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: To remove any particulate matter, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters that can be optimized for the specific instrument. A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Pulse Angle: A 30° pulse is often a good compromise for routine spectra.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Spectral Width (SW): A spectral width of 10-12 ppm is generally adequate.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon.

-

Acquisition Time (AQ): Around 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for the quaternary carbon, although none are present in this compound.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.

-

Spectral Width (SW): A spectral width of 220-240 ppm is standard.

3. Data Processing

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR spectral analysis of this compound.

In-Depth Technical Guide to Infrared Spectroscopy Analysis of Methylcycloheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a detailed overview of the principles and methodologies for the infrared spectroscopy analysis of methylcycloheptane (C₈H₁₆), a saturated cyclic hydrocarbon. The information herein is intended to support researchers and professionals in drug development and chemical analysis in understanding and applying IR spectroscopy for the characterization of aliphatic cycloalkanes.

This compound, as a non-polar aliphatic compound, exhibits a characteristic infrared spectrum dominated by carbon-hydrogen (C-H) stretching and bending vibrations. Analysis of these spectral features allows for the confirmation of its identity and the assessment of its purity.

Core Principles of Infrared Spectroscopy of Alkanes

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in a spectrum that plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

For a molecule like this compound, the primary vibrations observed are:

-

C-H Stretching Vibrations: These occur at higher frequencies and are characteristic of the stretching of the carbon-hydrogen bonds in both the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.

-

C-H Bending Vibrations: These occur at lower frequencies and include scissoring, rocking, wagging, and twisting motions of the C-H bonds.

-

C-C Vibrations: Carbon-carbon single bond stretching and bending vibrations also occur but are generally weaker and fall within the complex "fingerprint region" of the spectrum.

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1] The functional group region is useful for identifying the presence of specific types of bonds, while the fingerprint region is unique to a particular molecule and can be used for definitive identification by comparison with a reference spectrum.[1]

Predicted Infrared Absorption Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2962 - 2950 | Asymmetric C-H Stretching | -CH₃ | Strong |

| 2935 - 2915 | Asymmetric C-H Stretching | -CH₂ | Strong |

| 2875 - 2865 | Symmetric C-H Stretching | -CH₃ | Medium |

| 2860 - 2840 | Symmetric C-H Stretching | -CH₂ | Medium |

| 1470 - 1445 | C-H Scissoring (Bending) | -CH₂ | Medium |

| 1465 - 1450 | Asymmetric C-H Bending | -CH₃ | Medium |

| 1380 - 1370 | Symmetric C-H Bending ("Umbrella" Mode) | -CH₃ | Medium to Weak |

| ~725 | C-H Rocking (for chains of 4 or more -CH₂-) | -CH₂- (ring) | Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Liquid this compound

This section outlines a detailed methodology for obtaining a high-quality infrared spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

Materials and Equipment

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection or multi-reflection Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or ZnSe).

-

Sample: this compound (analytical grade or higher).

-

Solvent for Cleaning: Isopropanol (B130326) or ethanol.

-

Wipes: Lint-free laboratory wipes.

-

Pipette: A clean glass or polyethylene (B3416737) pipette.

Instrument Setup and Background Collection

-

Instrument Initialization: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The instrument should be allowed to warm up for at least 30 minutes to ensure stability.

-

Accessory Installation: Install the ATR accessory in the spectrometer's sample compartment.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to air dry completely.

-

Background Spectrum: Collect a background spectrum. This is a measurement of the ambient atmosphere and the ATR accessory itself, and it will be automatically subtracted from the sample spectrum. The background spectrum typically consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

Sample Analysis

-

Sample Application: Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Collect the sample spectrum. The data collection parameters should be the same as those used for the background spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to produce the absorbance or transmittance spectrum.

-

Cleaning: After analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol.

Data Interpretation and Visualization

The resulting infrared spectrum of this compound should be interpreted by assigning the observed absorption bands to their corresponding vibrational modes as detailed in the data table above. The overall pattern of the spectrum, particularly in the fingerprint region, serves as a unique identifier for the compound.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of a liquid sample such as this compound.

Caption: Logical workflow for the FTIR analysis of a liquid sample.

Vibrational Modes of this compound

The primary vibrational modes giving rise to the characteristic peaks in the infrared spectrum of this compound are summarized in the diagram below.

Caption: Primary vibrational modes of this compound in IR spectroscopy.

Conclusion

The infrared spectroscopy analysis of this compound is a straightforward and reliable method for its identification and characterization. The spectrum is characterized by strong C-H stretching and medium-intensity C-H bending vibrations. By following the detailed experimental protocol provided, researchers can obtain high-quality spectra. The provided data table and diagrams serve as a valuable reference for the interpretation of these spectra. For definitive identification, comparison with a known reference spectrum from a spectral library is always recommended.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methylcycloheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of methylcycloheptane. The information herein is intended to support researchers and scientists in identifying and characterizing this compound and its analogs in various analytical applications.

Executive Summary

This compound (C₈H₁₆), a saturated cyclic hydrocarbon, undergoes characteristic fragmentation upon electron ionization. The resulting mass spectrum is distinguished by a discernible molecular ion peak and a series of fragment ions that provide structural information. The primary fragmentation pathways involve the loss of the methyl group, elimination of small neutral molecules such as ethylene (B1197577), and ring-opening followed by further cleavage. This guide presents the quantitative fragmentation data, a detailed experimental protocol for spectral acquisition, and a visual representation of the fragmentation pathways.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with their relative abundances providing a unique fingerprint for the molecule. The quantitative data, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in the table below.[1][2]

Table 1: Mass-to-Charge Ratio (m/z) and Relative Abundance of Key Fragments in the Mass Spectrum of this compound.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 27 | 28 | [C₂H₃]⁺ |

| 29 | 35 | [C₂H₅]⁺ |

| 39 | 38 | [C₃H₃]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Base Peak) |

| 42 | 30 | [C₃H₆]⁺ |

| 43 | 25 | [C₃H₇]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 56 | 60 | [C₄H₈]⁺ |

| 69 | 50 | [C₅H₉]⁺ |

| 83 | 20 | [C₆H₁₁]⁺ |

| 97 | 15 | [C₇H₁₃]⁺ |

| 112 | 10 | [C₈H₁₆]⁺ (Molecular Ion) |

Experimental Protocol

The following protocol describes a general method for the acquisition of an electron ionization mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile organic compounds.

3.1 Sample Preparation

A dilute solution of this compound is prepared in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane. The concentration should be optimized to avoid column and detector saturation, typically in the range of 1-10 µg/mL.

3.2 Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile hydrocarbons (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass analyzer capable of electron ionization.

3.3 GC-MS Parameters

-

Injector:

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio)

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 200 °C at a rate of 10 °C/min

-

Final Hold: Hold at 200 °C for 5 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 20-200

-

Scan Rate: 2 scans/second

-

3.4 Data Acquisition and Processing

Data is acquired using the instrument's control and data acquisition software. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum is obtained by averaging the scans across this chromatographic peak and subtracting the background spectrum. Library matching against a reference database, such as the NIST/EPA/NIH Mass Spectral Library, can be used for confirmation.[1][2]

Fragmentation Pathways

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways. The initial step is the formation of the molecular ion ([C₈H₁₆]⁺) at m/z 112. This energetically unstable species then undergoes fragmentation to produce a series of smaller, more stable ions.

Caption: Proposed fragmentation pathways of this compound under electron ionization.

The primary fragmentation events involve the loss of alkyl radicals. The loss of a methyl radical (•CH₃) from the molecular ion results in the formation of the ion at m/z 97. Similarly, the loss of an ethyl radical (•C₂H₅) and a propyl radical (•C₃H₇) lead to the ions at m/z 83 and m/z 69, respectively.

Further fragmentation of these primary ions occurs through the elimination of neutral molecules. A common fragmentation pathway for cycloalkanes is the loss of ethylene (C₂H₄). For instance, the ion at m/z 97 can lose an ethylene molecule to form the ion at m/z 69. Subsequent losses of methylene (B1212753) radicals (CH₂) or further ethylene molecules lead to the formation of the highly stable allyl cation at m/z 41, which is the base peak in the spectrum, and the cyclopropyl (B3062369) cation or related C₄H₇⁺ isomers at m/z 55.

Conclusion

The mass spectrum of this compound provides a clear example of the characteristic fragmentation patterns of alkyl-substituted cycloalkanes. The presence of a molecular ion, coupled with the predictable losses of the alkyl substituent and small neutral molecules, allows for confident identification. The quantitative data and fragmentation pathways detailed in this guide serve as a valuable resource for researchers in the fields of analytical chemistry, organic chemistry, and drug development.

References

Thermodynamic Properties of Methylcycloheptane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of methylcycloheptane (C₈H₁₆). The information presented herein is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes the logical workflow of these thermodynamic measurements.

Core Thermodynamic Properties of this compound

This compound, a cycloalkane, is a non-polar organic compound with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1] Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: Enthalpy of Formation and Combustion of this compound

| Property | State | Value | Units |

| Enthalpy of Formation (ΔfH°) | Liquid | -211.5 | kJ/mol |

| Enthalpy of Formation (ΔfH°) | Gas | -173.2 | kJ/mol |

| Enthalpy of Combustion (ΔcH°) | Liquid | -5295.3 | kJ/mol |

Data sourced from the National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT).[2]

Table 2: Heat Capacity and Entropy of this compound at 298.15 K and 1 atm

| Property | State | Value | Units |

| Heat Capacity (Cp) | Liquid | 214.3 | J/(mol·K) |

| Heat Capacity (Cp) | Ideal Gas | 165.8 | J/(mol·K) |

| Standard Molar Entropy (S°) | Liquid | 290.1 | J/(mol·K) |

| Standard Molar Entropy (S°) | Ideal Gas | 385.7 | J/(mol·K) |

Data sourced from the NIST Web Thermo Tables (WTT).[2]

Table 3: Phase Change Properties of this compound

| Property | Value | Units |

| Normal Boiling Point | 399.3 | K |

| Enthalpy of Vaporization (ΔvapH) at boiling point | 38.3 | kJ/mol |

| Critical Temperature (Tc) | 617.0 | K |

| Critical Pressure (Pc) | 3.0 | MPa |

Data sourced from the NIST Web Thermo Tables (WTT).[2]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a bomb calorimeter, following procedures outlined in ASTM D240 and the more precise ASTM D4809 standards.[2][3][4][5][6][7][8]

Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 to 1.0 grams) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.

-

Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water within the calorimeter's insulated jacket. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the fuse wire ignition and any acid formation.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid this compound is determined using a differential scanning calorimeter (DSC) in accordance with ASTM E1269.[9][10][11][12][13]

Protocol:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials, such as indium and sapphire.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement Procedure:

-

A baseline measurement is performed with two empty pans to determine the heat flow difference between the sample and reference holders.

-

A measurement is then conducted with a sapphire standard to determine the heat capacity calibration factor.

-

Finally, the this compound sample is analyzed.

-

-

Heating Program: The sample, reference, and baseline runs are subjected to a precise heating program, typically a linear ramp of 10-20 °C/min over the desired temperature range.

-

Calculation: The specific heat capacity of the this compound sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after correcting for the baseline.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure data measured at different temperatures using the Clausius-Clapeyron equation.[1][14][15][16][17]

Protocol for Vapor Pressure Measurement:

-

Apparatus: A static or dynamic vapor pressure apparatus is used. A static apparatus consists of a temperature-controlled sample cell connected to a pressure transducer.

-

Sample Degassing: The this compound sample is thoroughly degassed to remove any dissolved air.

-

Data Collection: The sample is heated to a series of accurately controlled temperatures, and the corresponding vapor pressure is recorded once equilibrium is established at each temperature.

-

Clausius-Clapeyron Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. From this slope, the enthalpy of vaporization (ΔvapH) is calculated.

Determination of Entropy

The standard molar entropy of this compound is determined through a combination of experimental measurements and statistical mechanics calculations.

Experimental Contribution (Third Law Method):

-

Low-Temperature Heat Capacity: The heat capacity of solid this compound is measured from near absolute zero to its melting point using an adiabatic calorimeter.

-

Enthalpy of Fusion: The enthalpy of fusion is measured at the melting point.

-

Liquid-Phase Heat Capacity: The heat capacity of the liquid is measured from the melting point to the desired temperature (e.g., 298.15 K).

-

Entropy Calculation: The standard entropy is calculated by integrating C_p/T with respect to temperature from 0 K to the desired temperature, including the entropy of fusion (ΔfusH/Tfus).

Statistical Mechanics Calculation:

For the ideal gas state, entropy can be calculated using statistical mechanics if the molecular structure and vibrational frequencies are known from spectroscopic data (e.g., IR and Raman spectroscopy).[18][19] The total entropy is the sum of translational, rotational, vibrational, and electronic contributions.

Visualization of Thermodynamic Workflow

The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the key thermodynamic properties of this compound.

References

- 1. steemit.com [steemit.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. nasa.gov [nasa.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. ASTM D240 (BTU, Heat of Combustion) – SPL [spllabs.com]

- 8. cdn2.hubspot.net [cdn2.hubspot.net]

- 9. infinitalab.com [infinitalab.com]

- 10. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 11. store.astm.org [store.astm.org]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. cmclaboratories.com [cmclaboratories.com]

- 14. homework.study.com [homework.study.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. This compound | C8H16 | CID 20082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

The Genesis of a Seven-Membered Ring: A Technical History of Methylcycloheptane's Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery and isolation of methylcycloheptane. We delve into the pioneering synthetic methodologies that first brought this seven-membered cycloalkane to light, providing detailed experimental protocols and quantitative data from seminal studies. This document serves as a comprehensive resource for understanding the foundational chemistry that paved the way for the synthesis of complex cyclic molecules relevant to modern drug development.

Early Explorations of Alicyclic Compounds and the Dawn of Ring Expansion Chemistry

The late 19th and early 20th centuries marked a period of fervent investigation into the nature and synthesis of cyclic organic compounds. While six-membered rings were relatively well-understood, the synthesis of larger carbocycles presented a significant challenge. The discovery of the Demjanov rearrangement by Russian chemist Nikolai Demyanov in 1903 proved to be a pivotal moment in this field.[1] This acid-catalyzed ring expansion of cyclic primary amines offered a novel and effective method for accessing larger ring systems from more readily available precursors.[1][2] The reaction proceeds through the diazotization of a primary amine, followed by the loss of nitrogen gas to form a carbocation, which then undergoes rearrangement to yield a ring-expanded alcohol.[1][2]

The First Synthesis of a this compound Derivative: The Demjanov Rearrangement of 1-Methylcyclohexanemethylamine

While the exact date of the first synthesis of pure this compound is not definitively documented in early literature, a significant and well-documented synthesis of a direct precursor was achieved through the application of the Demjanov rearrangement. In a 1965 study, the rearrangement of 1-methylcyclohexanemethylamine was investigated, yielding a mixture of products including the seven-membered ring compounds, 1-methylcycloheptanol (B1596526) and 1-methylcycloheptene (B74865). This work provides a clear and reproducible method for the creation of the this compound skeleton.

Experimental Protocol: Demjanov Rearrangement of 1-Methylcyclohexanemethylamine

The following protocol is adapted from the seminal 1965 study and outlines the procedure for the ring expansion reaction.

Synthesis of the Starting Material: 1-Methylcyclohexanemethylamine

The precursor amine was synthesized from 1-methylcyclohexanecarboxylic acid via the following steps:

-

Acid Chloride Formation: 1-methylcyclohexanecarboxylic acid was treated with thionyl chloride to yield 1-methylcyclohexanecarbonyl chloride.

-

Amide Formation: The acid chloride was then reacted with ammonia (B1221849) to produce 1-methylcyclohexanecarboxamide.

-

Reduction to Amine: The amide was subsequently reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether to afford 1-methylcyclohexanemethylamine.

Demjanov Rearrangement Procedure

-

A solution of 1-methylcyclohexanemethylamine in aqueous acetic acid was prepared.

-

The solution was cooled in an ice bath.

-

A solution of sodium nitrite (B80452) in water was added dropwise to the cooled amine solution over a period of several hours, maintaining a low temperature.

-

After the addition was complete, the reaction mixture was stirred for an additional period at a low temperature and then allowed to warm to room temperature.

-

The mixture was then subjected to steam distillation to separate the volatile organic products.

-

The distillate was extracted with diethyl ether, and the ethereal solution was dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The ether was removed by distillation, and the resulting mixture of alcohol and olefin products was analyzed.

Quantitative Data: Product Distribution

The steam-volatile portion of the reaction mixture was analyzed by gas chromatography, revealing the following product distribution:

| Compound | Structure | Yield (%) |

| 1-Methylcycloheptanol | 67 | |

| 1-Ethylcyclohexanol | 11 | |

| 1-Methylcycloheptene | 3.8 | |

| Ethylidenecyclohexane | 2.8 | |

| Methylenecycloheptane | 1.3 | |

| 1-Ethylcyclohexene | 0.25 |

Data adapted from the 1965 study on the Demjanov rearrangement of 1-methylcyclohexanemethylamine.

Isolation of this compound: From Unsaturated Precursors to the Saturated Cycloalkane

The primary products of the Demjanov rearrangement, 1-methylcycloheptanol and 1-methylcycloheptene, could be converted to this compound using methods available in the mid-20th century.

Experimental Protocol: Reduction of 1-Methylcycloheptanol

A common method for the reduction of a secondary alcohol to an alkane in that era was the Clemmensen reduction or the Wolff-Kishner reduction. A plausible two-step conversion from the alcohol would involve:

-

Dehydration of 1-Methylcycloheptanol: The alcohol could be dehydrated by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of methylcycloheptene isomers.

-

Hydrogenation of Methylcycloheptenes: The resulting alkene mixture would then be subjected to catalytic hydrogenation using a platinum or palladium catalyst under a hydrogen atmosphere to yield the saturated this compound.

Experimental Protocol: Hydrogenation of 1-Methylcycloheptene

The 1-methylcycloheptene present in the initial product mixture could be directly hydrogenated to this compound.

-

The mixture of olefins obtained from the Demjanov rearrangement would be dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

-

A catalytic amount of platinum(IV) oxide (Adams' catalyst) or palladium on carbon would be added.

-

The mixture would be subjected to a hydrogen atmosphere at a pressure of 1-3 atmospheres.

-

The reaction would be allowed to proceed until the theoretical amount of hydrogen was consumed.

-

The catalyst would be removed by filtration, and the solvent evaporated to yield this compound.

Early Characterization: Physical Properties of this compound

Early investigations into the physical properties of cycloalkanes were crucial for their identification and characterization. While specific data from the initial isolation of this compound is scarce, accepted values from the mid-20th century provide a baseline for its physical constants.

| Property | Value |

| Boiling Point | ~135-136 °C |

| Density (at 20°C) | ~0.80 g/mL |

| Refractive Index (at 20°C) | ~1.444 |

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical progression of the synthesis of this compound via the historical methods described.

References

Theoretical and Computational Explorations of Methylcycloheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcycloheptane, a saturated hydrocarbon, presents a fascinating case study in conformational analysis due to the inherent flexibility of its seven-membered ring. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the intricate conformational landscape and thermodynamic properties of this compound. While direct and exhaustive computational studies on this compound are not extensively published, this document synthesizes available experimental data with well-established computational protocols and analogous data from studies of cycloheptane (B1346806) and methylcyclohexane (B89554). This guide is intended to equip researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this and similar cycloalkane systems.

Introduction to the Conformational Landscape of Cycloheptanes

The seven-membered ring of cycloheptane and its derivatives, such as this compound, is significantly more flexible than its six-membered counterpart, cyclohexane (B81311). This flexibility gives rise to a complex potential energy surface with multiple low-energy conformers. The primary conformers of cycloheptane are the twist-chair (TC), which is generally the most stable, the chair (C), the boat (B), and the twist-boat (TB). The introduction of a methyl substituent further complicates this landscape by introducing axial and equatorial-like positions for the methyl group on each of these ring conformations, leading to a larger number of possible distinct conformers.

Computational chemistry provides a powerful toolkit to explore this conformational space, identify stable conformers, and determine their relative energies and the barriers to interconversion between them.[1] Methodologies such as Molecular Mechanics (MM), Density Functional Theory (DFT), and ab initio calculations are instrumental in this exploration.

Computational Methodologies

A multi-step computational approach is typically employed for a thorough conformational analysis of molecules like this compound.

Initial Conformational Search (Molecular Mechanics)

Due to the large number of potential conformers, an initial broad search of the conformational space is efficiently performed using molecular mechanics force fields. Force fields such as MMFF94, AMBER, or OPLS are well-suited for this task, providing a computationally inexpensive way to generate a large number of potential low-energy structures.[2]

Experimental Protocol: Molecular Mechanics Conformational Search

-

Input Structure Generation: A 3D model of this compound is constructed using a molecular modeling software.

-

Force Field Selection: A suitable force field (e.g., MMFF94) is chosen.

-

Conformational Search Algorithm: A systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Molecular Dynamics) is employed to generate a wide range of possible conformers.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

-

Filtering and Clustering: The resulting conformers are filtered to remove duplicates and high-energy structures, typically within a specified energy window (e.g., 10-15 kcal/mol) above the global minimum.

Geometry Optimization and Frequency Calculations (DFT and Ab Initio)

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations for geometry optimization and the determination of their relative energies. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) provides a good balance of accuracy and computational cost.[3][4] For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used.[5]

Experimental Protocol: DFT Geometry Optimization and Frequency Analysis

-

Input Structures: The unique low-energy conformers from the MM search are used as input.

-

Method and Basis Set Selection: A DFT functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-311+G(d,p)) are chosen. Dispersion corrections (e.g., D3) are often included to better account for non-covalent interactions.

-

Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to:

-

Confirm that it is a true minimum (i.e., has no imaginary frequencies).

-

Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Energy Calculation: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine their relative populations at a given temperature.

Transition State Searching and Rotational Barrier Calculation

To understand the dynamics of interconversion between conformers, the transition state (TS) structures connecting them must be located. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) can be used to find these transition states. The energy difference between a conformer and its connecting transition state represents the rotational barrier.

Experimental Protocol: Transition State Calculation

-

Reactant and Product Input: The optimized structures of the two interconverting conformers are provided as input.

-

Transition State Search Algorithm: An appropriate TS search algorithm is selected.

-

Frequency Calculation: A frequency calculation is performed on the located TS structure to confirm it is a first-order saddle point (i.e., has exactly one imaginary frequency) and to calculate its ZPVE.

-

Barrier Height Calculation: The rotational barrier is calculated as the difference in energy (including ZPVE) between the transition state and the initial conformer.

Data Presentation: Conformational and Thermodynamic Properties

While specific computational data for this compound is scarce, we can infer its properties based on studies of cycloheptane and methylcyclohexane. The seven-membered ring of this compound is expected to exist predominantly in a twist-chair conformation. The methyl group can occupy several non-equivalent pseudo-axial and pseudo-equatorial positions on this flexible ring.

Table 1: Estimated Relative Energies of this compound Conformers

| Conformer Family | Methyl Position | Estimated Relative Energy (kcal/mol) | Notes |

| Twist-Chair (TC) | Equatorial-like | 0.0 | Expected global minimum. |

| Twist-Chair (TC) | Axial-like | 0.5 - 1.0 | Slightly less stable due to steric interactions. |

| Chair (C) | Equatorial-like | 1.0 - 2.0 | Higher in energy than the twist-chair. |

| Chair (C) | Axial-like | 1.5 - 2.5 | Further destabilized by axial interactions. |

| Boat (B) | - | > 3.0 | Generally a high-energy conformation. |

| Twist-Boat (TB) | - | > 2.0 | Intermediate in energy between chair and boat. |